- The development of a novel transforming growth factor-β (TGF-β) inhibitor that disrupts ligand-receptor interactions, European Journal of Medicinal Chemistry, 2020, 189,
Cas no 93071-65-9 (Methyl 3-(aminomethyl)benzoate)
Methyl 3-(aminomethyl)benzoate Propriétés chimiques et physiques
Nom et identifiant
-
- Methyl 3-(aminomethyl)benzoate
- 3-(Aminomethyl)benzoic acid methyl ester
- 3-Aminomethyl-benzoic acid methyl ester
- Benzoic acid, 3-(aminomethyl)-, methyl ester
- 3-aminomethylbenzoic acid methyl ester
- 3-CARBOMETHOXYBENZYLAMINE
- 3-methoxycarbonyl benzylamine
- methyl 3-aminomethyl-benzoate
- (3-(Methoxycarbonyl)phenyl)methanamine
- m-(Methoxycarbonyl)benzylamine
- AKOS002337602
- EN300-57593
- BP-11962
- BDBM50232697
- SB40019
- METHYL3-(AMINOMETHYL)BENZOATE
- (3-(Methoxycarbonyl)Phenyl)Methanaminium
- OWBKDJSKHXGOJY-UHFFFAOYSA-N
- AB7438
- CHEMBL1778128
- 93071-65-9
- J-522661
- AS-44845
- DTXSID20383448
- SCHEMBL307892
- DB-079474
- ALBB-034388
- MFCD06797940
-
- MDL: MFCD06797940
- Piscine à noyau: 1S/C9H11NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3
- La clé Inchi: OWBKDJSKHXGOJY-UHFFFAOYSA-N
- Sourire: O=C(C1C=C(CN)C=CC=1)OC
Propriétés calculées
- Qualité précise: 165.07900
- Masse isotopique unique: 165.079
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 3
- Complexité: 159
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.3
- Surface topologique des pôles: 52.3A^2
Propriétés expérimentales
- Dense: 1.121
- Point de fusion: 37-39 ºC
- Point d'ébullition: 280 ºC
- Point d'éclair: 139 ºC
- Le PSA: 52.32000
- Le LogP: 1.63220
Methyl 3-(aminomethyl)benzoate Données douanières
- Code HS:2922499990
- Données douanières:
Code douanier chinois:
292249990Résumé:
2922499990 autres acides aminés, leurs Esters et leurs sels (à l'exception de ceux contenant plus d'un groupe oxygéné). TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: AB (bordereau de dédouanement des marchandises entrantes, bordereau de dédouanement des marchandises sortantes) tarif NPF: 6,5% tarif général: 30,0%
Éléments de déclaration:
Nom du produit, teneur en ingrédients, utilisation, couleur de l'éthanolamine et de ses sels à déclarer, emballage de l'éthanolamine et de ses sels à déclarer
Conditions réglementaires:
A. bordereau de dédouanement des marchandises entrantes
B. bordereau de dédouanement des marchandises sortantesCatégorie d'inspection et de quarantaine:
P. importation de plantes et d'animaux \ quarantaine des produits végétaux et animaux
Q. animaux et végétaux sortants \ quarantaine des produits animaux et végétaux
R. inspection de surveillance sanitaire des aliments importés
S. inspection sanitaire des produits alimentaires exportés
M. inspection des marchandises importées
N. inspection des marchandises exportéesRésumé:
HS: 2922499990 acides aminés autres que ceux contenant plus d'une fonction oxygène, et leurs esters; Ses sels TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: AB (certificat d'inspection des marchandises importées, certificat d'inspection des marchandises exportées) tarif NPF: 6,5% tarif général: 30,0%
Methyl 3-(aminomethyl)benzoate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01711-25g |
Methyl 3-(aminomethyl)benzoate |
93071-65-9 | 95% | 25g |
$480 | 2023-09-07 | |
| TRC | M286680-10mg |
Methyl 3-(Aminomethyl)benzoate |
93071-65-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M286680-50mg |
Methyl 3-(Aminomethyl)benzoate |
93071-65-9 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M286680-100mg |
Methyl 3-(Aminomethyl)benzoate |
93071-65-9 | 100mg |
$ 80.00 | 2022-06-04 | ||
| Alichem | A019097132-10g |
Methyl 3-(aminomethyl)benzoate |
93071-65-9 | 97% | 10g |
$462.16 | 2023-08-31 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0135-1g |
3-Aminomethyl-benzoic acid methyl ester |
93071-65-9 | 96% | 1g |
381.62CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0135-5g |
3-Aminomethyl-benzoic acid methyl ester |
93071-65-9 | 96% | 5g |
1102.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0135-25g |
3-Aminomethyl-benzoic acid methyl ester |
93071-65-9 | 96% | 25g |
3222.56CNY | 2021-05-08 | |
| eNovation Chemicals LLC | Y1003866-25g |
methyl 3-(aminomethyl)benzoate |
93071-65-9 | 95% | 25g |
$530 | 2024-07-24 | |
| Enamine | EN300-57593-0.05g |
methyl 3-(aminomethyl)benzoate |
93071-65-9 | 0.05g |
$41.0 | 2023-02-09 |
Methyl 3-(aminomethyl)benzoate Méthode de production
Méthode de production 1
1.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ; 10 h, 90 °C
1.3 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 9 h, reflux
Méthode de production 2
- Bromination by means of sodium monobromoisocyanurate (SMBI), Organic & Biomolecular Chemistry, 2003, 1(14), 2506-2511
Méthode de production 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 9, rt
- Preparation of N-substituted (hetero)aryl, particularly furan-2-yl, carboxamides and related compounds as prostanoid EP2 receptor agonists, World Intellectual Property Organization, , ,
Méthode de production 4
- Pd(II)-Catalyzed Direct Sulfonylation of Benzylamines Using Sodium Sulfinates, Journal of Organic Chemistry, 2019, 84(5), 2850-2861
Méthode de production 5
- Novel symmetrical ureas as modulators of protein arginine methyl transferases, Bioorganic & Medicinal Chemistry, 2013, 21(7), 2056-2067
Méthode de production 6
- Sulfonamide-benzoic acid derivatives as GPAT inhibitors and their preparation, pharmaceutical compositions and use in the treatment of obesity, World Intellectual Property Organization, , ,
Méthode de production 7
- 1,2,3-Triazole derivatives as histone deacetylase inhibitors and their preparation and use for the treatment of HDAC-related diseases, India, , ,
Méthode de production 8
- Heterocyclic naphthalene amides having leukotriene-antagonistic action, World Intellectual Property Organization, , ,
Méthode de production 9
- Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase, Bioorganic & Medicinal Chemistry, 2003, 11(19), 4189-4206
Méthode de production 10
1.2 Reagents: Sodium carbonate
- Tripodal Tris-tacn and Tris-dpa Platforms for Assembling Phosphate-Templated Trimetallic Centers, Journal of the American Chemical Society, 2010, 132(49), 17366-17369
Méthode de production 11
1.2 Reagents: Hydroxylamine Solvents: Water ; 15 min, rt
- Transamination of Aromatic Aldehydes to Primary Arylmethylamines, Organic Letters, 2023, 25(21), 3876-3880
Méthode de production 12
1.2 Reagents: Water ; 1 h, rt
- Cation-Transporting Peptides: Scaffolds for Functionalized Pores?, Chemistry - A European Journal, 2015, 21(28), 10179-10184
Méthode de production 13
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
- Preparation of aromatic amides as kv2.1 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 14
- Preparation of pyrazolylalkylamide derivatives for use as 5-lipoxygenase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 15
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- 1,2,3-Triazole derivatives as histone deacetylase inhibitors and their preparation and use for the treatment of HDAC-related diseases, World Intellectual Property Organization, , ,
Méthode de production 16
- Design and Synthesis of Small Molecule Glycerol 3-Phosphate Acyltransferase Inhibitors, Journal of Medicinal Chemistry, 2009, 52(10), 3317-3327
Méthode de production 17
1.2 Solvents: Dichloromethane ; overnight, rt
- N-benzyl sulfonamides and related derivatives as 11β-HSD1 inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
Méthode de production 18
Méthode de production 19
- Molecular meccano. 34. Combining different hydrogen-bonding motifs to self-assemble interwoven superstructures, Chemistry - A European Journal, 1998, 4(4), 577-589
Méthode de production 20
- Aminoalkylbenzamide peptidomimetic compounds for inhibiting farnesyl-protein transferase, and their preparation, United States, , ,
Methyl 3-(aminomethyl)benzoate Raw materials
- Methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate
- Benzoic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, methyl ester
- Methyl 3-(aminomethyl)benzoate Hydrochloride
- 3-(Aminomethyl)benzoic acid
- Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate
- Methyl 3-formylbenzoate
- 3-Cyanobenzoic Acid Methyl Ester
- Methyl 3-methylbenzoate
- methyl 3-(azidomethyl)benzoate
Methyl 3-(aminomethyl)benzoate Preparation Products
Methyl 3-(aminomethyl)benzoate Fournisseurs
Methyl 3-(aminomethyl)benzoate Littérature connexe
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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